molecular formula C7H10N2OS B112713 2-Amino-4,5-dimethylthiophene-3-carboxamide CAS No. 51486-04-5

2-Amino-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B112713
CAS No.: 51486-04-5
M. Wt: 170.23 g/mol
InChI Key: ZKXSEMXZKAQARN-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylthiophene-3-carboxamide is a heterocyclic compound with the molecular formula C7H10N2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide typically involves the reaction of 2,3-dimethylthiophene with appropriate amination and carboxylation reagents. One common method includes the reaction of 2,3-dimethylthiophene with ammonia and carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethylthiophene-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylthiophene-3-carboxamide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-dimethylthiophene-3-carboxylic acid
  • 2-Amino-4,5-dimethylthiophene-3-carbonitrile
  • 2-Amino-4,5-dimethylthiophene-3-carboxylate

Uniqueness

2-Amino-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its carboxamide group allows for hydrogen bonding, enhancing its interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

2-amino-4,5-dimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-4(2)11-7(9)5(3)6(8)10/h9H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXSEMXZKAQARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343873
Record name 2-amino-4,5-dimethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51486-04-5
Record name 2-amino-4,5-dimethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,5-dimethylthiophene-3-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 2-Amino-4,5-dimethylthiophene-3-carboxamide?

A: Several methods exist for synthesizing ADTC. One common approach involves condensing it with aroyl halides in boiling pyridine, followed by cyclization with sodium hydroxide []. Another method leverages iodine-catalyzed heterocyclization of ADTC with aromatic aldehydes [], offering a single-step route to thieno[2,3-d]pyrimidine derivatives.

Q2: How does the solubility of this compound vary in different solvents?

A: Research indicates that ADTC exhibits varying solubility in different solvents []. For instance, its solubility increases with rising temperature and a higher mole fraction of ethanol in ethanol-water mixtures. This behavior is attributed to changes in solvation parameters, highlighting the influence of solvent environment on ADTC's properties.

Q3: Have there been any computational studies on this compound?

A: Yes, theoretical calculations have been performed on ADTC using computational chemistry methods like Gaussian []. These studies aimed to evaluate various thermodynamic parameters of ADTC in ethanol, providing valuable insights into its behavior at the molecular level.

Q4: What are the potential applications of thieno[2,3-d]pyrimidine derivatives synthesized from this compound?

A: Thieno[2,3-d]pyrimidine derivatives, synthesized from ADTC, exhibit promising antibacterial activities []. Some of these compounds demonstrate comparable efficacy to the reference drug Streptomycin, suggesting their potential as lead compounds for developing novel antibacterial agents.

Q5: What research has been conducted on the reaction of this compound with iso(thio)cyanates?

A: Studies have investigated the reaction of ADTC with iso(thio)cyanates under microwave irradiation []. This reaction, carried out in N,N-dimethylacetamide, yields various thieno[2,3-d]pyrimidine derivatives, including 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and 5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. These reactions likely proceed via 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamide intermediates, some of which have been successfully isolated [].

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